2-(2-甲氧基乙氧基)-N-((2-甲基-1H-吲哚-5-基)甲基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
血红蛋白的变构调节剂
研究表明,合成了与“2-(2-甲氧基乙氧基)-N-((2-甲基-1H-吲哚-5-基)甲基)异烟酰胺”在结构上相关的化合物,并测试了它们改变血红蛋白氧亲和力的能力,这可能对需要逆转缺氧供应的临床或生物领域(如缺血、中风和肿瘤放射治疗)感兴趣 (Randad et al., 1991).
癌症治疗中的载体介导摄取
另一项研究重点关注新型小分子 survivin 抑制剂在人实体瘤和淋巴瘤细胞中的载体介导摄取,突出了结构相似的化合物在有效抗肿瘤活性中的潜力 (Minematsu et al., 2009).
阿尔茨海默病的新型 PET 示踪剂
已合成具有类似分子框架的化合物,用作阿尔茨海默病中 GSK-3 酶成像的潜在 PET 示踪剂,展示了它们在神经影像学和诊断程序中的应用 (Gao et al., 2017).
癌症研究中的甲氧基取代吲哚
甲氧基取代吲哚已被研究其抑制微管蛋白聚合的作用,这是一种可用于抗癌策略的机制,表明“2-(2-甲氧基乙氧基)-N-((2-甲基-1H-吲哚-5-基)甲基)异烟酰胺”在类似应用中的潜力 (Gastpar et al., 1998).
作用机制
Target of Action
The primary target of this compound is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, which is integral to the formation of C3 and C5 convertase . The AP of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Mode of Action
The compound binds to factor B directly and reversibly with high affinity . This binding inhibits the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .
Biochemical Pathways
By inhibiting factor B, the compound disrupts the AP of the complement system . This pathway is involved in the immune response and inflammation, and its disruption can help treat diseases mediated by the complement system .
Pharmacokinetics
It is known that the compound is orally bioavailable .
Result of Action
The inhibition of factor B disrupts the AP of the complement system, which can help treat diseases mediated by this system . The compound is currently being evaluated clinically in several diverse AP mediated indications .
Action Environment
It is known that the compound is designed to be applicable to treating a diverse array of complement mediated diseases .
属性
IUPAC Name |
2-(2-methoxyethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-9-16-10-14(3-4-17(16)22-13)12-21-19(23)15-5-6-20-18(11-15)25-8-7-24-2/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYIEZQIVHFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。